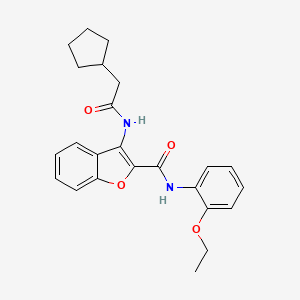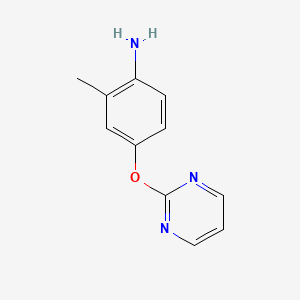
2-Methyl-4-(pyrimidin-2-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
There are several methods for the synthesis of pyrimidine derivatives. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(pyrimidin-2-yloxy)aniline” consists of a pyrimidine ring attached to an aniline group via an oxygen atom . The methyl group is attached to the second carbon of the aniline ring .
Physical and Chemical Properties Analysis
The predicted density of “this compound” is 1.219±0.06 g/cm3 . The predicted boiling point is 403.8±55.0 °C .
Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), which are key precursors for medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, showcasing the compound's potential in facilitating complex chemical reactions (Parmar, Vala, & Patel, 2023).
Nucleic Acid Tautomerism
The study of nucleic acid bases' tautomerism, influenced by molecular interactions in different environments, sheds light on the stability of tautomers of purines and pyrimidine bases. This research has implications for understanding DNA and RNA structures and functions, where pyrimidine derivatives are fundamental components (Person et al., 1989).
Anti-Inflammatory Applications
Substituted tetrahydropyrimidine derivatives exhibit significant in vitro anti-inflammatory activity, highlighting the compound's potential in designing new anti-inflammatory drugs. This demonstrates the versatility of pyrimidine derivatives in drug development, specifically for inflammatory conditions (Gondkar, Deshmukh, & Chaudhari, 2013).
Anti-Alzheimer's Agents
Pyrimidine derivatives serve as crucial scaffolds in developing therapeutic agents for neurological disorders, such as Alzheimer's disease. These compounds' structural diversity and nonpoisonous nature make them attractive for synthesizing drugs aimed at mitigating or rehabilitating neurological disorders (Das et al., 2021).
Anti-Cancer Research
Pyrimidine-based scaffolds have shown promising anticancer activity, functioning through various mechanisms and interacting with different biological targets. This highlights the compound's role in cancer research, offering potential pathways for developing novel anticancer therapies (Kaur et al., 2014).
Optical Sensors
Pyrimidine derivatives are utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for developing optical sensors. This application showcases the compound's potential in creating tools for biochemical and medicinal analysis (Jindal & Kaur, 2021).
Mechanism of Action
Mode of Action
The mode of action of 2-Methyl-4-(pyrimidin-2-yloxy)aniline is different from other fungicides . It acts by inhibiting the electron transport in mitochondrial complex I . This inhibition disrupts the normal functioning of the mitochondria, leading to the death of the target organism .
Biochemical Pathways
The biochemical pathway affected by this compound is the electron transport chain in the mitochondria . By inhibiting the mitochondrial complex I, it disrupts the normal flow of electrons, which in turn affects the production of ATP, the energy currency of the cell . This leads to energy depletion in the cell, causing cell death .
Pharmacokinetics
Like other pyrimidinamine derivatives, it is expected to have good absorption and distribution within the target organism, leading to effective inhibition of the mitochondrial complex i . The metabolism and excretion of this compound would depend on the specific organism and its metabolic pathways .
Result of Action
The result of the action of this compound is the death of the target organism due to energy depletion . By inhibiting the mitochondrial complex I, it disrupts the production of ATP, leading to energy depletion and cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other compounds or organisms.
Biochemical Analysis
Biochemical Properties
2-Methyl-4-(pyrimidin-2-yloxy)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the concentration of the compound. Additionally, this compound can bind to proteins such as albumin, affecting its distribution and bioavailability in the body .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating the activity of key signaling molecules within this pathway, this compound can alter gene expression and cellular metabolism. For instance, it may upregulate or downregulate the expression of genes involved in cell cycle regulation, leading to changes in cell growth and division .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound has been shown to inhibit the activity of certain kinases by competing with ATP for binding to the enzyme’s active site. This inhibition can result in downstream effects on cellular signaling pathways and gene expression. Additionally, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene transcription .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in research. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity, by modulating specific signaling pathways. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and may be related to the compound’s interaction with cytochrome P450 enzymes and other metabolic pathways. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The metabolic flux of this compound can be influenced by the presence of other compounds that compete for the same enzymes, affecting the overall levels of the parent compound and its metabolites. Additionally, cofactors such as NADPH are required for the enzymatic reactions involving this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound in tissues is also affected by its binding to plasma proteins such as albumin, which can act as a reservoir and modulate its bioavailability .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of this compound to specific organelles can be mediated by targeting signals or post-translational modifications that direct its transport. For example, the presence of a nuclear localization signal can facilitate the entry of this compound into the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
2-methyl-4-pyrimidin-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-7-9(3-4-10(8)12)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXKJNQJZOFSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

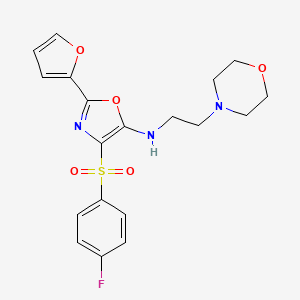
![3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2533443.png)

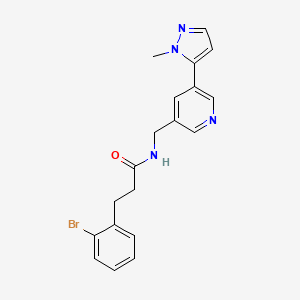

![5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2533449.png)
![2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride](/img/structure/B2533451.png)
![Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2533452.png)

![N-{2-[benzyl(methyl)amino]ethyl}-1-(but-2-ynoyl)piperidine-4-carboxamide](/img/structure/B2533454.png)
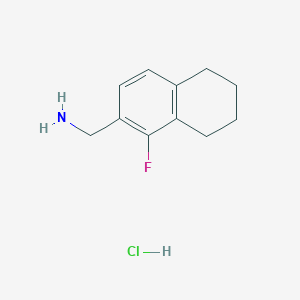
![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2533457.png)
